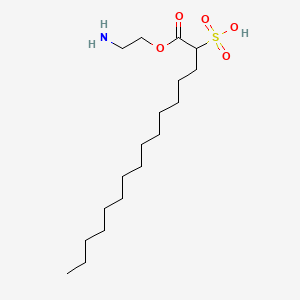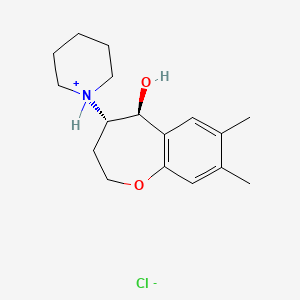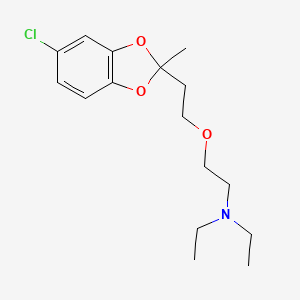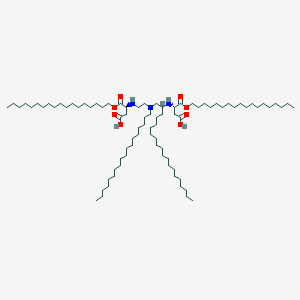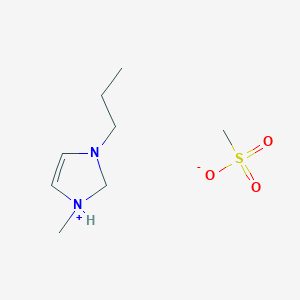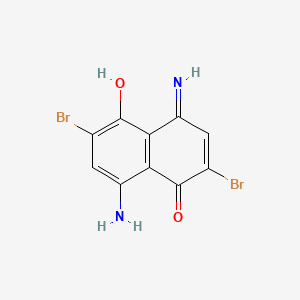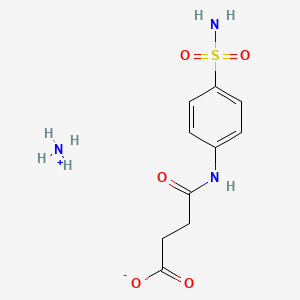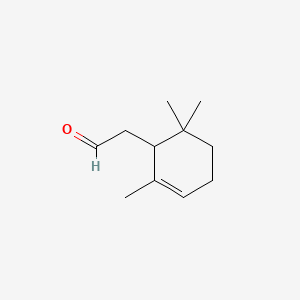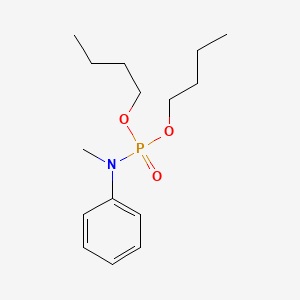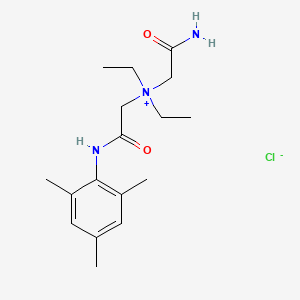
Ethanaminium, 2-amino-N,N-diethyl-2-oxo-N-(2-oxo-2-((2,4,6-trimethylphenyl)amino)ethyl)-, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-amino-2-oxoethyl)-diethyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium chloride is a complex organic compound with a unique structure that includes both amino and oxo functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-amino-2-oxoethyl)-diethyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium chloride typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include diethylamine, 2,4,6-trimethylaniline, and various chlorinating agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2-amino-2-oxoethyl)-diethyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium chloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
(2-amino-2-oxoethyl)-diethyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of (2-amino-2-oxoethyl)-diethyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium chloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroform: An organochlorine compound with similar structural features.
Trichloroethylene: Another organochlorine compound used as a solvent.
Dichloromethane: A commonly used chlorinated solvent.
Uniqueness
What sets (2-amino-2-oxoethyl)-diethyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium chloride apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
79143-72-9 |
|---|---|
Molekularformel |
C17H28ClN3O2 |
Molekulargewicht |
341.9 g/mol |
IUPAC-Name |
(2-amino-2-oxoethyl)-diethyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium;chloride |
InChI |
InChI=1S/C17H27N3O2.ClH/c1-6-20(7-2,10-15(18)21)11-16(22)19-17-13(4)8-12(3)9-14(17)5;/h8-9H,6-7,10-11H2,1-5H3,(H2-,18,19,21,22);1H |
InChI-Schlüssel |
HHYQYVDTVGKRLX-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+](CC)(CC(=O)N)CC(=O)NC1=C(C=C(C=C1C)C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Octadecanamide, N-[2-[(2-cyanoethyl)[2-[(2-cyanoethyl)amino]ethyl]amino]ethyl]-](/img/structure/B13758041.png)


